PT-88

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

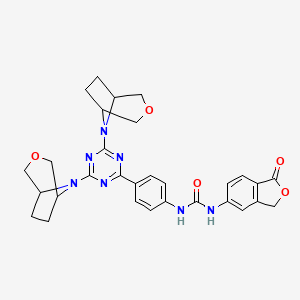

C30H31N7O5 |

|---|---|

分子量 |

569.6 g/mol |

IUPAC 名称 |

1-[4-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-(1-oxo-3H-2-benzofuran-5-yl)urea |

InChI |

InChI=1S/C30H31N7O5/c38-27-25-10-5-20(11-18(25)12-42-27)32-30(39)31-19-3-1-17(2-4-19)26-33-28(36-21-6-7-22(36)14-40-13-21)35-29(34-26)37-23-8-9-24(37)16-41-15-23/h1-5,10-11,21-24H,6-9,12-16H2,(H2,31,32,39) |

InChI 键 |

AVZAKRMYVPBYAL-UHFFFAOYSA-N |

规范 SMILES |

C1CC2COCC1N2C3=NC(=NC(=N3)C4=CC=C(C=C4)NC(=O)NC5=CC6=C(C=C5)C(=O)OC6)N7C8CCC7COC8 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PT-88 and the Related Compound PI-88

Disclaimer: Initial research into the mechanism of action of "PT-88" revealed ambiguity, with scientific literature referring to two distinct compounds with similar designations: This compound , a novel mTOR inhibitor, and PI-88 , a heparanase inhibitor. This guide provides a comprehensive overview of both molecules to address this potential ambiguity and deliver a thorough technical resource for researchers, scientists, and drug development professionals.

Part 1: this compound - A Highly Selective mTOR Inhibitor

Core Mechanism of Action

This compound is a highly selective and potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] this compound exhibits a strong inhibitory effect on both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] The inhibition of these complexes disrupts downstream signaling pathways essential for tumorigenesis, positioning this compound as a promising candidate for cancer therapy, particularly in breast cancer.[1]

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against mTOR.

| Parameter | Value | Target | Reference |

| IC50 | 1.2 nM | mTOR | [1] |

Signaling Pathway

This compound's mechanism of action is centered on the inhibition of the PI3K/Akt/mTOR signaling pathway. By inhibiting both mTORC1 and mTORC2, this compound blocks the phosphorylation of key downstream effectors, leading to the suppression of protein synthesis, cell cycle arrest, and induction of autophagy.

Experimental Protocols

Detailed experimental protocols for this compound are primarily available in the work by Sun Q, et al. (2024). While the full text is not publicly accessible, the following represents a generalized protocol for an in vitro mTOR kinase assay, a likely method used to determine the IC50 of this compound.

In Vitro mTOR Kinase Assay (Representative Protocol)

-

Objective: To determine the in vitro inhibitory activity of this compound against mTOR kinase.

-

Materials:

-

Recombinant human mTOR protein

-

Substrate (e.g., a peptide or protein fragment of a known mTOR substrate like 4E-BP1)

-

ATP (with a radiolabeled or fluorescent tag for detection)

-

Kinase assay buffer

-

This compound at various concentrations

-

Control inhibitor (e.g., a known mTOR inhibitor)

-

96-well plates

-

Detection reagents and instrument (e.g., scintillation counter or fluorescence plate reader)

-

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add the recombinant mTOR enzyme to each well.

-

Add the different concentrations of this compound or control inhibitor to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution.

-

Quantify the phosphorylation of the substrate. The method of quantification will depend on the label used for ATP (e.g., measuring radioactivity or fluorescence).

-

Calculate the percentage of mTOR inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Part 2: PI-88 - A Heparanase Inhibitor with Anti-Angiogenic Properties

Core Mechanism of Action

PI-88 (also known as Muparfostat) is a mixture of highly sulfated oligosaccharides that functions as a heparan sulfate mimetic. Its primary mechanism of action is the inhibition of heparanase, an endo-β-D-glucuronidase that degrades heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM).[2] By inhibiting heparanase, PI-88 prevents the release of pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), that are sequestered in the ECM.

Furthermore, PI-88 has a dual mode of action, as it can also directly bind to and antagonize the activity of these growth factors, preventing them from interacting with their receptors on endothelial cells. This multifaceted inhibition of angiogenesis makes PI-88 a compound of interest in oncology.

Quantitative Data

| Parameter | Value | Target/Assay | Reference |

| IC50 | ~1 µM | Heparanase Activity |

Signaling Pathway

The anti-angiogenic effects of PI-88 are mediated through its interference with key signaling events required for the formation of new blood vessels.

Experimental Protocols

Heparanase Activity Assay (Representative Protocol)

-

Objective: To measure the ability of PI-88 to inhibit the enzymatic activity of heparanase.

-

Materials:

-

Recombinant human heparanase

-

Heparan sulfate substrate (e.g., biotinylated or fluorescently labeled)

-

Assay buffer

-

PI-88 at various concentrations

-

96-well plates coated with a molecule that binds the heparan sulfate substrate (e.g., streptavidin if the substrate is biotinylated)

-

Detection reagents (e.g., a labeled antibody that recognizes the cleaved substrate)

-

-

Procedure:

-

Coat a 96-well plate with the substrate-binding molecule and then add the heparan sulfate substrate.

-

Prepare serial dilutions of PI-88 in the assay buffer.

-

Add the different concentrations of PI-88 to the wells.

-

Add the heparanase enzyme to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 2 hours).

-

Wash the wells to remove cleaved substrate fragments.

-

Add a detection reagent that binds to the remaining intact substrate.

-

Quantify the amount of bound detection reagent. A lower signal indicates higher heparanase activity.

-

Calculate the percentage of heparanase inhibition for each concentration of PI-88.

-

Determine the IC50 value by plotting the percentage of inhibition against the PI-88 concentration.

-

Endothelial Cell Tube Formation Assay (Representative Protocol)

-

Objective: To assess the effect of PI-88 on the ability of endothelial cells to form capillary-like structures in vitro.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel)

-

PI-88 at various concentrations

-

96-well plates

-

Calcein AM (for visualization)

-

-

Procedure:

-

Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.

-

Allow the gel to solidify by incubating the plate at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in a medium containing different concentrations of PI-88.

-

Seed the HUVECs onto the solidified gel in the 96-well plate.

-

Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

-

Visualize the tube network using a microscope. For quantification, the cells can be stained with Calcein AM and imaged using a fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Compare the tube formation in the presence of PI-88 to the control to determine its anti-angiogenic effect.

-

References

PT-88: A Technical Deep Dive into mTORC1 and mTORC2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, metabolism, and survival. It functions as the catalytic subunit of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). The differential roles of these two complexes in normal physiology and disease have made the development of selective inhibitors a key focus in drug discovery. This technical guide provides an in-depth analysis of PT-88, a highly selective inhibitor of mTOR, with a specific focus on its selectivity for mTORC1 versus mTORC2.

Core Concepts: The mTOR Signaling Network

The mTOR signaling pathway is a critical regulator of cellular processes.[1] mTORC1 and mTORC2 have distinct upstream regulators and downstream effectors, leading to different cellular outcomes.

mTORC1 is primarily regulated by growth factors, amino acids, energy levels, and oxygen. Its activation promotes protein synthesis, lipid biogenesis, and suppresses autophagy. Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

mTORC2 is mainly activated by growth factors and is involved in cell survival, metabolism, and cytoskeletal organization. A key substrate of mTORC2 is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.

Figure 1: Simplified mTOR signaling pathway showing the positions of mTORC1, mTORC2, and the inhibitory action of this compound.

This compound: A Potent and Selective mTOR Inhibitor

This compound has been identified as a highly selective inhibitor of mTOR with a reported half-maximal inhibitory concentration (IC50) of 1.2 nM.[2][3][4][5] It is known to inhibit both mTORC1 and mTORC2 complexes. The primary scientific literature describing the discovery and characterization of this compound is a 2024 publication in the Journal of Medicinal Chemistry by Sun Q, et al.

Quantitative Analysis of mTORC1 vs. mTORC2 Selectivity

A thorough review of publicly available scientific literature and vendor-supplied data did not yield specific, separate IC50 values for this compound against mTORC1 and mTORC2. While the compound is confirmed to inhibit both complexes, the precise ratio of this inhibition, which would quantitatively define its selectivity, is not detailed in the accessed resources. The overall IC50 of 1.2 nM suggests potent inhibition of the mTOR kinase itself.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (nM) | Data Source |

| mTOR (total) | 1.2 | MedchemExpress, MCE, InvivoChem |

| mTORC1 | N/A | Not publicly available in searched resources. |

| mTORC2 | N/A | Not publicly available in searched resources. |

N/A: Not Available

Experimental Protocols for Assessing mTOR Inhibition

The determination of a compound's inhibitory activity and selectivity against mTORC1 and mTORC2 involves a combination of biochemical and cellular assays. Below are detailed methodologies representative of those used in the field.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTOR in a cell-free system.

Figure 2: General workflow for an in vitro mTOR kinase assay.

Methodology:

-

Immunoprecipitation of mTOR Complexes:

-

Culture cells (e.g., HEK293T) and lyse them in a CHAPS-based buffer to preserve the integrity of the mTOR complexes.

-

Incubate the cell lysate with antibodies specific for mTORC1 (e.g., anti-Raptor) or mTORC2 (e.g., anti-Rictor) conjugated to agarose beads.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated mTORC1 or mTORC2 in a kinase assay buffer.

-

Add a recombinant substrate:

-

For mTORC1: Recombinant 4E-BP1 or S6K1.

-

For mTORC2: Recombinant inactive Akt1.

-

-

Add ATP to initiate the phosphorylation reaction.

-

Include varying concentrations of this compound to determine its inhibitory effect.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

-

Detection of Phosphorylation:

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with phospho-specific antibodies against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46) or anti-phospho-Akt (Ser473)).

-

Detect the signal using chemiluminescence.

-

-

Data Analysis:

-

Quantify the band intensities to determine the extent of substrate phosphorylation at each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cellular Assay for mTOR Signaling (Western Blot)

This assay assesses the effect of the inhibitor on the mTOR signaling pathway within intact cells.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., MCF-7 breast cancer cells) and allow them to adhere.

-

Starve the cells of growth factors (e.g., by incubation in serum-free media) to reduce basal mTOR activity.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).

-

Stimulate the cells with a growth factor (e.g., insulin or EGF) to activate the mTOR pathway.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against key mTOR pathway proteins, including:

-

p-mTOR (Ser2448) - a marker of mTORC1 activity

-

p-S6K1 (Thr389) - a downstream target of mTORC1

-

p-4E-BP1 (Thr37/46) - a downstream target of mTORC1

-

p-Akt (Ser473) - a direct substrate of mTORC2

-

Total mTOR, S6K1, 4E-BP1, and Akt as loading controls.

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) reagent.

-

-

Analysis:

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation status of mTORC1 and mTORC2 substrates. A dose-dependent decrease in the phosphorylation of these substrates indicates inhibition of the respective complexes.

-

Conclusion

References

In-Depth Technical Guide to Dichlorobis(ethylenediamine)platinum(IV) Chloride (PT-88)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobis(ethylenediamine)platinum(IV) chloride, historically referenced as PT-88, is a coordination complex of platinum in the +4 oxidation state. As with many platinum-based compounds, it has been a subject of interest in inorganic chemistry and holds potential for applications in medicinal chemistry, particularly in the development of anticancer agents. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and known biological activities, with a focus on its mechanism of action.

Chemical Structure and Properties

The chemical formula for dichlorobis(ethylenediamine)platinum(IV) chloride is [Pt(en)₂Cl₂]Cl₂. The central platinum(IV) ion is coordinated to two bidentate ethylenediamine (en) ligands and two chloride ligands, resulting in an octahedral geometry. The complex exists as two geometric isomers: cis and trans.

Table 1: General Properties of [Pt(en)₂Cl₂]Cl₂

| Property | Value |

| Chemical Formula | C₄H₁₆Cl₄N₄Pt |

| Molecular Weight | 457.1 g/mol |

| CAS Number | 16924-88-2 |

| IUPAC Name | Dichloridobis(ethylenediamine)platinum(IV) chloride |

| Isomers | cis and trans |

The stereochemistry of these isomers significantly influences their physical and chemical properties. The cis-isomer is chiral and can be resolved into its enantiomers, while the trans-isomer is achiral.

Spectroscopic and Crystallographic Data

Structural elucidation of the cis and trans isomers is primarily achieved through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

X-ray Crystallography : Single-crystal X-ray diffraction has been used to determine the precise molecular structure of the cis-isomer of [Pt(en)₂Cl₂]Cl₂. These studies confirm the slightly distorted octahedral geometry around the platinum center, with the two chloride ligands in a cis arrangement. The average Pt-Cl bond distance is approximately 2.306 Å, and the average Pt-N bond distance is around 2.057 Å.[1]

-

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are instrumental in distinguishing between the cis and trans isomers in solution. Due to the higher symmetry of the trans-isomer, its ¹³C NMR spectrum typically shows a single resonance for the four equivalent methylene carbons of the ethylenediamine ligands. In contrast, the less symmetric cis-isomer displays two distinct signals for the inequivalent carbons. The ¹H NMR spectra are more complex but also show characteristic differences between the two isomers.

Experimental Protocols

Synthesis of trans-Dichlorobis(ethylenediamine)platinum(IV) Chloride

A common method for the synthesis of the trans-isomer involves the oxidation of the corresponding platinum(II) precursor, bis(ethylenediamine)platinum(II) chloride ([Pt(en)₂]Cl₂).

Materials:

-

Bis(ethylenediamine)platinum(II) chloride ([Pt(en)₂]Cl₂)

-

Chlorine gas or a suitable chlorinating agent

-

Water

-

Ethanol

Procedure:

-

Dissolve a known quantity of [Pt(en)₂]Cl₂ in water.

-

Slowly bubble chlorine gas through the solution. The color of the solution will typically change from yellow to orange.

-

Continue the chlorination for a short period after the initial color change to ensure complete oxidation.

-

Remove excess chlorine by bubbling air through the solution.

-

Filter the solution to remove any insoluble impurities.

-

Concentrate the filtrate by gentle heating.

-

Precipitate the product by adding ethanol.

-

Collect the crystalline product by filtration, wash with ethanol, and dry.

Synthesis of cis-Dichlorobis(ethylenediamine)platinum(IV) Chloride

The synthesis of the cis-isomer can be achieved through a multi-step process starting from potassium tetrachloroplatinate(II).

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Ethylenediamine

-

Chlorine gas

Procedure:

-

React K₂[PtCl₄] with an L-2,3-diaminopropionic acid to form dichloro(L-2,3-diaminopropionic acid)platinum(II).

-

Oxidize this platinum(II) complex with chlorine to yield tetrachloro(L-2,3-diaminopropionic acid)platinum(IV).

-

React the resulting platinum(IV) complex with ethylenediamine to produce bis(ethylenediamine)(L-2,3-diaminopropionic acid)platinum(IV) chloride.

-

The desired cis-[Pt(en)₂Cl₂]Cl₂ can then be obtained from this intermediate.[2]

A more direct synthesis for cis-dichlorobis-(ethylenediamine)-platinum(IV) nitrate has also been developed, which can be subsequently converted to the chloride salt.[2]

Cytotoxicity Assay (General Protocol)

The cytotoxic activity of platinum complexes like this compound can be evaluated using various cell-based assays, such as the MTT or SRB assay.

Materials:

-

Cancer cell line (e.g., human ovarian carcinoma cells)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) reagent

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Treat the cells with different concentrations of this compound and a vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, perform the MTT or SRB assay according to the manufacturer's protocol.

-

Measure the absorbance using a plate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Biological Activity and Mechanism of Action

Platinum-based compounds, most notably cisplatin, exert their anticancer effects primarily through interactions with DNA. While specific studies on the biological activity of [Pt(en)₂Cl₂]Cl₂ are limited in the public domain, the mechanism of action can be inferred from related platinum(IV) and platinum(II) complexes.

Platinum(IV) complexes are generally considered to be prodrugs that are reduced in vivo to their more reactive platinum(II) counterparts. The intracellular reducing environment facilitates this conversion.

DNA Interaction

The resulting platinum(II) species can then bind to DNA, forming various adducts. The primary mode of action for many platinum-based anticancer drugs is the formation of intrastrand and interstrand crosslinks with DNA. These adducts distort the DNA double helix, which in turn interferes with DNA replication and transcription, ultimately leading to cell death. The interaction of platinum complexes with DNA can be studied using techniques such as circular dichroism, gel electrophoresis, and various spectroscopic methods.

Cellular Signaling Pathways

The DNA damage induced by platinum complexes can trigger a cascade of cellular signaling events, often culminating in apoptosis (programmed cell death).

Apoptosis Induction: Platinum-induced DNA damage is recognized by cellular machinery, which can activate p53-mediated signaling pathways. This can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the initiation of apoptosis. The apoptotic cascade involves the activation of caspases and can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

For instance, some platinum complexes have been shown to enhance the killing effects of TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) by increasing the expression of death receptor 5 (DR5) and promoting its localization to lipid rafts, thereby potentiating the extrinsic apoptotic pathway.[3]

References

Discovery and Preclinical Development of PI-88

An in-depth analysis of scientific literature and clinical trial data reveals that the compound of interest is predominantly identified as PI-88 , a novel angiogenesis inhibitor. This technical guide will focus on the discovery, development, and mechanism of action of PI-88, assuming this is the compound referenced by "PT-88".

PI-88 is a highly sulfated, monophosphorylated mannose oligosaccharide mixture derived from the extracellular phosphomannan of the yeast Pichia (Hansenula) holstii.[1] Its development was driven by the need for novel anticancer agents that target tumor growth and metastasis. Early preclinical studies in the late 1990s demonstrated that PI-88 possesses potent anti-angiogenic and heparanase-inhibitory properties.[2]

In animal models of metastatic breast cancer, PI-88 was shown to inhibit both primary tumor growth and metastatic capacity.[2] Administration of PI-88 via continuous infusion in rats with adenocarcinoma led to a reduction in primary tumor weight and the number of tumor cells in draining lymph nodes.[2] In a more aggressive mouse model of breast cancer, PI-88 significantly reduced lung metastases in a dose-dependent manner, although its effect on the primary tumor was minimal in this specific model.[2] These promising preclinical findings paved the way for clinical investigation.

Mechanism of Action

PI-88 exerts its anti-tumor effects through a dual mechanism of action, primarily centered on the inhibition of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and spread.

-

Heparanase Inhibition : PI-88 acts as a heparan sulfate mimic, which leads to the inhibition of heparanase. Heparanase is an enzyme that degrades heparan sulfate proteoglycans in the extracellular matrix (ECM). By inhibiting heparanase, PI-88 prevents the release of angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factors (FGF-1 and FGF-2), that are sequestered in the ECM.

-

Direct Growth Factor Interaction : PI-88 also directly interacts with and reduces the functional activity of key angiogenic growth factors, including VEGF, FGF-1, and FGF-2. It binds to these growth factors with high affinity.

This multifaceted approach of blocking angiogenesis at different cellular and biological levels distinguishes PI-88 from other anti-angiogenic agents.

Clinical Development

PI-88 has been evaluated in several clinical trials for various cancer types, with a particular focus on melanoma and hepatocellular carcinoma (HCC).

Phase I/II Trials in Advanced Malignancies

A Phase I/II clinical trial (NCT00073892) was conducted to determine the maximum tolerated dose (MTD), safety, and effectiveness of PI-88 in patients with advanced malignancies, including a cohort with stage IV melanoma. The study involved cohorts of patients receiving escalating doses of PI-88 to establish the MTD. The rationale was that PI-88 could halt cancer growth by inhibiting blood flow to the tumor. While promising results were observed, the development of antibody-induced thrombocytopenia (a low platelet count) was a notable side effect that limited its use in some patients.

Adjuvant Therapy for Hepatocellular Carcinoma

Given the high recurrence rate of HCC after curative resection, PI-88 was investigated as an adjuvant therapy. A randomized Phase II trial (NCT00247728) aimed to assess the safety, optimal dosage, and preliminary efficacy of PI-88 in preventing tumor recurrence in HCC patients post-hepatectomy. The study included an untreated control group and two groups receiving different daily doses of PI-88 (160 mg/day and 250 mg/day) for nine 4-week cycles.

The results of this trial indicated that PI-88 at a dose of 160 mg/day was optimal and safe, showing preliminary efficacy as an adjuvant therapy for post-operative HCC. Treatment-related adverse effects included cytopenia, injection site hemorrhage, and prolongation of prothrombin time.

Quantitative Data Summary

| Study Phase | Cancer Type | Dosage | Key Findings | Adverse Events | Reference |

| Phase I/II | Advanced Malignancies (including Stage IV Melanoma) | Dose-escalation to determine MTD | Showed promising anti-tumor activity. | Antibody-induced thrombocytopenia. | |

| Phase II | Adjuvant therapy for Hepatocellular Carcinoma | 160 mg/day and 250 mg/day | 160 mg/day was determined to be the optimal and safe dose with preliminary efficacy. | Cytopenia, injection site hemorrhage, PT prolongation. |

Experimental Protocols

Phase II Trial in Hepatocellular Carcinoma (NCT00247728)

Study Design: This was a multi-center, randomized, open-label, parallel-group study.

Patient Population: Patients aged 18 to 75 years with a histological diagnosis of hepatocellular carcinoma who had undergone a curative hepatectomy within the previous 4-6 weeks. Key inclusion criteria included an ECOG performance status of 0 to 2 and adequate renal, hepatic, and hematopoietic function. Exclusion criteria included a history of allergy to anticoagulants, history of immune-mediated thrombocytopenia, and any tumor metastasis.

Treatment:

-

Group A: Untreated control.

-

Group B: PI-88 at 160 mg/day.

-

Group C: PI-88 at 250 mg/day.

Treatment was administered for nine 4-week cycles, followed by a 12-week treatment-free period.

Endpoints: The primary endpoints were safety and the determination of the optimal dosage. Efficacy endpoints included tumor non-recurrence rate, time to first recurrence, and 1-year survival rate.

Conclusion

PI-88 represents a novel approach to cancer therapy through its dual-action inhibition of angiogenesis. By targeting heparanase and directly neutralizing key angiogenic growth factors, it disrupts the necessary blood supply for tumor growth and metastasis. Clinical trials have demonstrated its potential as an adjuvant therapy, particularly in hepatocellular carcinoma, although managing side effects like thrombocytopenia is a crucial aspect of its clinical application. Further research and clinical development may continue to define the role of PI-88 in the oncology treatment landscape.

References

PT-88: A Technical Guide to a Novel and Selective mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PT-88 is a novel, highly potent, and selective small molecule inhibitor of the mammalian target of rapamycin (mTOR). As a key regulator of cell growth, proliferation, and metabolism, mTOR is a prime target in oncology research. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data. It is intended to serve as a resource for researchers in the fields of cancer biology and drug discovery.

Chemical and Physical Properties

This compound is a trisubstituted triazine derivative. The following table summarizes its key chemical identifiers and properties.

| Property | Value | Citation |

| Molecular Formula | C₃₀H₃₁N₇O₅ | [1] |

| Molecular Weight | 569.62 g/mol | [1] |

| CAS Number | 2803307-04-0 (Note: Some sources report this as Not Available) | [2] |

| IUPAC Name | 1-(4-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl)phenyl)-3-(1-oxo-1,3-dihydroisobenzofuran-5-yl)urea | [1] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of mTOR kinase, demonstrating high selectivity.[3] A critical feature of this compound is its ability to inhibit both of the distinct mTOR protein complexes, mTORC1 and mTORC2. This dual inhibition leads to a comprehensive blockade of mTOR signaling, impacting downstream pathways that control protein synthesis, cell growth, and survival. The inhibition of mTOR by this compound has also been shown to induce autophagy, a cellular process of degradation and recycling of cellular components.

mTOR Signaling Pathway and this compound Inhibition

The diagram below illustrates the central role of mTOR in cell signaling and the points of inhibition by this compound. Growth factors activate the PI3K/Akt pathway, which in turn activates mTORC1 and mTORC2. This compound directly inhibits the kinase activity of mTOR within both complexes, thereby blocking the phosphorylation of downstream effectors like S6K1, 4E-BP1, and Akt.

References

A Comprehensive Technical Guide to the Pharmacokinetics of PT-88

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-88 is an investigational, orally bioavailable, small molecule inhibitor of the Janus kinase 2 (JAK2) protein, a critical mediator in the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in the pathogenesis of various myeloproliferative neoplasms and autoimmune disorders. This document provides a comprehensive overview of the pharmacokinetic (PK) profile of this compound, compiled from preclinical and Phase I clinical studies. The data herein is intended to support further research and development of this compound as a potential therapeutic agent.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in multiple preclinical species and in healthy human volunteers. The compound exhibits favorable drug-like properties, including good oral absorption and dose-proportional exposure.

Preclinical Pharmacokinetics

The single-dose pharmacokinetic parameters of this compound were evaluated in male Sprague-Dawley rats and Cynomolgus monkeys. The results are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | 2 mg/kg Intravenous | 10 mg/kg Oral |

| Cmax (ng/mL) | 1250 ± 210 | 850 ± 150 |

| Tmax (h) | 0.25 | 1.0 |

| AUC₀₋ᵢₙf (ng·h/mL) | 3200 ± 450 | 5400 ± 780 |

| t½ (h) | 2.5 ± 0.5 | 3.1 ± 0.6 |

| CL (L/h/kg) | 0.63 ± 0.09 | - |

| Vd (L/kg) | 1.8 ± 0.3 | - |

| F (%) | - | 68 |

Data are presented as mean ± standard deviation.

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

| Parameter | 1 mg/kg Intravenous | 5 mg/kg Oral |

| Cmax (ng/mL) | 880 ± 120 | 410 ± 95 |

| Tmax (h) | 0.25 | 1.5 |

| AUC₀₋ᵢₙf (ng·h/mL) | 1850 ± 260 | 3100 ± 510 |

| t½ (h) | 3.8 ± 0.7 | 4.2 ± 0.9 |

| CL (L/h/kg) | 0.54 ± 0.07 | - |

| Vd (L/kg) | 2.5 ± 0.4 | - |

| F (%) | - | 75 |

Data are presented as mean ± standard deviation.

Human Pharmacokinetics

A Phase I, single-ascending dose study of this compound was conducted in healthy adult male volunteers. The pharmacokinetic parameters following a single oral dose are presented below.

Table 3: Single Oral Dose Pharmacokinetic Parameters of this compound in Healthy Human Volunteers

| Parameter | 50 mg | 100 mg | 200 mg |

| Cmax (ng/mL) | 280 ± 60 | 590 ± 110 | 1150 ± 230 |

| Tmax (h) | 1.5 | 2.0 | 2.0 |

| AUC₀₋ᵢₙf (ng·h/mL) | 2100 ± 450 | 4500 ± 890 | 9200 ± 1700 |

| t½ (h) | 8.5 ± 1.5 | 9.1 ± 1.8 | 9.5 ± 2.1 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Preclinical Pharmacokinetic Studies

Animal Models: Male Sprague-Dawley rats (8-10 weeks old) and male Cynomolgus monkeys (3-5 years old) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

Drug Administration:

-

Intravenous (IV): this compound was formulated in a solution of 20% Solutol HS 15 in saline and administered as a bolus injection via the tail vein (rats) or cephalic vein (monkeys).

-

Oral (PO): this compound was formulated as a suspension in 0.5% methylcellulose and administered by oral gavage.

Sample Collection: Serial blood samples (approximately 0.25 mL) were collected from the jugular vein (rats) or femoral vein (monkeys) at predose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Plasma samples were precipitated with acetonitrile containing an internal standard. The supernatant was injected onto a C18 reverse-phase column. Detection was performed on a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The lower limit of quantification (LLOQ) was 1 ng/mL.

Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine the pharmacokinetic parameters.

Human Phase I Clinical Trial

Study Design: This was a randomized, double-blind, placebo-controlled, single-ascending dose study in healthy adult male volunteers.

Drug Administration: this compound was administered as an oral capsule with 240 mL of water following an overnight fast.

Sample Collection: Blood samples were collected at predose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma was processed and stored as described for the preclinical studies.

Bioanalytical Method and PK Analysis: The bioanalytical method and pharmacokinetic analysis were the same as described for the preclinical studies.

Visualizations

Signaling Pathway of this compound

Caption: The inhibitory action of this compound on the JAK/STAT signaling pathway.

Experimental Workflow for Preclinical PK Study

Caption: Workflow for a typical preclinical pharmacokinetic study of this compound.

An In-depth Technical Guide on PI-88: A Heparanase Inhibitor with Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-88 is a novel, highly sulfonated oligosaccharide that acts as a potent inhibitor of heparanase, an enzyme critically involved in tumor growth, angiogenesis, and metastasis. By targeting heparanase, PI-88 disrupts key cellular processes that contribute to cancer progression. This technical guide provides a comprehensive overview of the mechanism of action of PI-88, its effects on cell proliferation-related processes, and a summary of key preclinical and clinical findings.

Mechanism of Action: Targeting Heparanase to Inhibit Cell Proliferation and Angiogenesis

PI-88's primary mechanism of action is the inhibition of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) on the cell surface and in the extracellular matrix (ECM).[1] Heparanase activity is upregulated in a wide variety of tumors and is associated with enhanced tumor growth, metastasis, and angiogenesis.[1]

The inhibition of heparanase by PI-88 has several downstream effects that collectively contribute to its anti-tumor activity:

-

Inhibition of Angiogenesis: Heparanase activity releases angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), that are bound to HSPGs in the ECM.[1] By preventing this release, PI-88 blocks the signaling cascade that leads to the formation of new blood vessels, a process essential for tumor growth and survival.[2][3]

-

Inhibition of Metastasis: Heparanase degrades the ECM, facilitating the invasion of tumor cells into surrounding tissues and their entry into the bloodstream to form distant metastases. PI-88's inhibition of heparanase strengthens the ECM barrier, thereby reducing the metastatic potential of cancer cells.

-

Direct Effects on Cell Signaling: PI-88 can also directly compete with heparan sulfate for binding to various growth factors, further attenuating their signaling pathways that promote cell proliferation and survival.

The following diagram illustrates the proposed signaling pathway affected by PI-88:

Preclinical and Clinical Efficacy of PI-88

PI-88 has been evaluated in a number of preclinical and clinical studies across various cancer types. The following tables summarize the key quantitative data from these trials.

Table 1: Phase II Clinical Trial of PI-88 in Advanced Melanoma

| Parameter | Value | Reference |

| Number of Patients | 44 | |

| PI-88 Dosage | 250 mg/day (subcutaneous injection) | |

| Treatment Schedule | Four consecutive days every week in a 28-day cycle | |

| Partial Responses (PR) | 2 | |

| Stable Disease (SD) after 6 cycles | 3 | |

| Disease Control Rate (PR + SD) | 36% | |

| Non-progression Rate at 2 cycles | 46% | |

| Non-progression Rate at 4 cycles | 24% | |

| Non-progression Rate at 6 cycles | 11% |

Table 2: Phase II Clinical Trial of PI-88 as Adjuvant Therapy for Hepatocellular Carcinoma (HCC)

| Parameter | Value | Reference |

| Number of Evaluable Patients | 169 | |

| PI-88 Dosage Arms | 160 mg/day and 250 mg/day (subcutaneous injection) | |

| Treatment Schedule | 4 consecutive days per week for 3 weeks, followed by a 1-week observation period | |

| Treatment Duration | Up to 9 cycles (36 weeks) |

Table 3: Phase I Study of PI-88 with Docetaxel in Advanced Malignancies

| Parameter | Value | Reference |

| Number of Evaluable Patients | 15 | |

| PI-88 Recommended Phase II Dose | 250 mg/day | |

| Treatment Schedule | 4 days each week for 3 weeks with docetaxel on days 1, 8, and 15, every 28 days | |

| Partial Response (PR) | 1 (metastatic melanoma) | |

| Stable Disease (SD) > 6 months | 9 |

Experimental Protocols

The following sections detail the methodologies for the key clinical trials cited.

Phase II Trial in Advanced Melanoma (ASCO 2005)

-

Objective: To evaluate the safety and efficacy of PI-88 in patients with advanced melanoma.

-

Patient Population: 44 patients with advanced melanoma where other effective therapy was not available or had failed.

-

Treatment Regimen: PI-88 was administered at a dose of 250 mg/day via subcutaneous injection for four consecutive days each week of a 28-day cycle.

-

Efficacy Assessment: Tumor lesions were measured after every second cycle. Efficacy was evaluated based on investigator assessments of tumor response.

-

Endpoints: Primary endpoints included safety and efficacy (Partial Response, Stable Disease). Secondary endpoints included progression-free survival.

Phase II Trial in Adjuvant Hepatocellular Carcinoma

-

Objective: To evaluate the efficacy and safety of PI-88 in patients with HCC following curative hepatic resection.

-

Study Design: A randomized, three-arm, open-label study.

-

Patient Population: 172 Asian patients who had undergone curative HCC resection.

-

Treatment Arms:

-

Untreated control arm

-

PI-88 at a dose of 160 mg/day

-

PI-88 at a dose of 250 mg/day

-

-

Administration: PI-88 was self-administered subcutaneously for 4 consecutive days per week for 3 weeks, followed by a 1-week observation period, for up to 9 cycles.

-

Endpoints: The primary endpoints were disease-free rate and time to first recurrence.

The workflow for these clinical trials can be generalized as follows:

Conclusion

PI-88 represents a promising therapeutic agent with a novel mechanism of action centered on the inhibition of heparanase. By disrupting angiogenesis and metastasis, PI-88 has demonstrated anti-tumor activity in various preclinical and clinical settings. The data from Phase I and II trials suggest that PI-88 is generally well-tolerated and shows signs of clinical benefit, particularly in melanoma and hepatocellular carcinoma. Further investigation, potentially in combination with other cytotoxic or targeted agents, is warranted to fully elucidate the therapeutic potential of PI-88 in oncology.

References

- 1. A phase I pharmacological and biological study of PI-88 and docetaxel in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI-88: a novel inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trial of PI-88 With Docetaxel in Advanced Non-Small-Cell Lung Cancer (NSCLC) [ctv.veeva.com]

Preclinical Profile of Muparfostat (PI-88): A Heparanase Inhibitor in Oncology Research

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: An extensive review of scientific literature revealed no preclinical data for a compound designated "PT-88" in the context of cancer cell line studies. It is highly probable that this is a typographical error for "PI-88," a well-documented investigational anti-cancer agent. This technical guide will, therefore, focus on the preclinical findings for PI-88, also known as muparfostat.

Muparfostat (PI-88) is a complex mixture of highly sulfated oligosaccharides that has been the subject of significant preclinical and clinical investigation as a potential anti-cancer therapeutic. Its primary mechanism of action is the inhibition of heparanase, an enzyme critically involved in cancer progression, metastasis, and angiogenesis. This document provides a comprehensive summary of the available preclinical data on PI-88's effects on cancer cell lines, detailed experimental methodologies, and an overview of its impact on key signaling pathways.

Quantitative Analysis of In Vitro Efficacy

Table 1: Summary of In Vitro Effects of PI-88 on Cancer and Endothelial Cells

| Assay | Cell Type | Observed Effect | Reference |

| Cell Proliferation | Hepatocellular Carcinoma (HCC) Cells | Inhibition of proliferation, enhanced with heparanase upregulation | [1] |

| Cell Migration | Hepatocellular Carcinoma (HCC) Cells | Inhibition of migration, enhanced with heparanase upregulation | [1] |

| Endothelial Cell Proliferation | Not specified | Potent inhibition of growth factor-induced proliferation | [3] |

| Endothelial Cell Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) or similar | Potent inhibition of tube formation on Matrigel | |

| Angiogenesis (in vitro) | Human placental vessels | Potent anti-angiogenic properties |

Core Mechanism of Action

PI-88 exerts its anti-cancer effects through a dual mechanism of action, primarily centered on the inhibition of heparanase and the sequestration of angiogenic growth factors.

-

Heparanase Inhibition: PI-88 acts as a heparan sulfate mimetic, competitively inhibiting the endo-β-D-glucuronidase activity of heparanase. This enzymatic activity is crucial for the degradation of heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) and on the cell surface. By inhibiting heparanase, PI-88 prevents the breakdown of the ECM, a critical step in tumor cell invasion and metastasis.

-

Sequestration of Angiogenic Growth Factors: PI-88 binds with high affinity to key pro-angiogenic growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF). This interaction prevents these growth factors from binding to their respective receptors on endothelial cells, thereby inhibiting downstream signaling pathways that lead to angiogenesis.

Signaling Pathways Modulated by PI-88

The inhibitory actions of PI-88 impact several critical signaling pathways involved in tumorigenesis and angiogenesis. The primary pathways affected are those downstream of heparanase activity and those activated by VEGF and FGF. Notably, heparanase itself can induce endothelial cell migration through the activation of the Protein Kinase B (Akt) signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the preclinical activity of PI-88 are outlined below. These protocols are representative of standard procedures in the field and would be applicable for the evaluation of PI-88 and similar compounds.

Heparanase Enzymatic Activity Assay

This assay is designed to quantify the inhibitory effect of a compound on the enzymatic activity of heparanase.

Objective: To measure the percent inhibition of heparanase-mediated cleavage of a heparan sulfate substrate by PI-88.

Materials:

-

Recombinant human heparanase

-

Heparan sulfate substrate (e.g., fondaparinux-biotin)

-

Streptavidin-conjugated reporter (e.g., horseradish peroxidase)

-

TMB substrate

-

96-well microtiter plates

-

PI-88 (Muparfostat)

-

Assay buffer

Procedure:

-

Coat a 96-well plate with the heparan sulfate substrate and incubate to allow for binding.

-

Wash the plate to remove any unbound substrate.

-

Prepare serial dilutions of PI-88 in assay buffer.

-

Add the PI-88 dilutions to the wells, followed by the addition of a fixed concentration of recombinant heparanase.

-

Incubate the plate to allow for the enzymatic reaction to occur.

-

Wash the plate to remove cleaved substrate fragments.

-

Add the streptavidin-conjugated reporter, which will bind to the remaining intact biotinylated substrate.

-

Wash away any unbound reporter.

-

Add the TMB substrate and incubate until a color change is observed.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition of heparanase activity for each concentration of PI-88 relative to a vehicle control.

Endothelial Cell Tube Formation Assay

This assay assesses the anti-angiogenic potential of a compound by measuring its ability to inhibit the formation of capillary-like structures by endothelial cells.

Objective: To evaluate the effect of PI-88 on the in vitro formation of tube-like structures by human umbilical vein endothelial cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane matrix (e.g., Matrigel)

-

96-well culture plates

-

PI-88 (Muparfostat)

-

Calcein AM (for fluorescent visualization)

Procedure:

-

Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C to allow the matrix to solidify.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of PI-88 or a vehicle control.

-

Seed the HUVEC suspension onto the solidified basement membrane matrix.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualize the formation of tube-like structures using a phase-contrast microscope.

-

For quantification, the cells can be labeled with Calcein AM, and the total tube length and number of branch points can be measured using image analysis software.

-

Compare the extent of tube formation in the PI-88-treated wells to the vehicle control wells.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the effect of PI-88 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., HepG2, Huh7 for hepatocellular carcinoma)

-

Complete cell culture medium

-

96-well culture plates

-

PI-88 (Muparfostat)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing serial dilutions of PI-88 or a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability for each PI-88 concentration relative to the vehicle control and, if possible, determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an anti-cancer compound like PI-88 in cancer cell lines.

References

- 1. PI-88 inhibits postoperative recurrence of hepatocellular carcinoma via disrupting the surge of heparanase after liver resection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. PI-88 and novel heparan sulfate mimetics inhibit angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PI-88 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-88, also known as Muparfostat, is a complex mixture of highly sulfated, monophosphorylated mannose oligosaccharides. It is a first-in-class heparan sulfate mimetic investigated for its anti-cancer properties. PI-88 exhibits a dual mechanism of action by inhibiting heparanase and antagonizing the activity of various angiogenic growth factors. These application notes provide a comprehensive overview of the in vitro applications of PI-88, with detailed protocols for key cell-based assays to evaluate its bioactivity.

Mechanism of Action

PI-88's anti-cancer effects stem from its ability to interfere with two critical processes in tumor progression: angiogenesis and metastasis.[1]

-

Heparanase Inhibition: PI-88 is a potent inhibitor of heparanase, an endo-β-D-glucuronidase that degrades heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) and on cell surfaces.[2] Heparanase activity is upregulated in many tumors and is associated with increased metastatic potential. By inhibiting heparanase, PI-88 prevents the breakdown of the ECM, a crucial step for cancer cell invasion and metastasis.[3]

-

Antagonism of Angiogenic Growth Factors: PI-88 binds with high affinity to the heparan sulfate-binding domains of key angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factors (FGF-1 and FGF-2).[4] This interaction prevents these growth factors from binding to their receptors on endothelial cells, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels.[2]

Signaling Pathway of PI-88's Dual Action

Caption: Dual inhibitory mechanism of PI-88.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of PI-88. It is important to note that specific IC50 values and effective concentrations can vary depending on the cell line and assay conditions.

| Assay | Target | Cell Line | Metric | Result | Reference |

| Heparanase Inhibition | Heparanase Enzyme | N/A | IC50 | ~1 µM | |

| Cell Proliferation | Hepatocellular Carcinoma Cells | Not Specified | Inhibition | Dose-dependent | |

| Cell Migration | Hepatocellular Carcinoma Cells | Not Specified | Inhibition | Dose-dependent |

| Angiogenesis-Related Assays | Cell Line | Metric | Result | Reference |

| Endothelial Cell Proliferation | Endothelial Cells | Inhibition | Potent inhibitor | |

| Endothelial Tube Formation | HUVEC | Inhibition | Significant |

Experimental Protocols

Heparanase Activity Assay

This assay measures the inhibitory effect of PI-88 on heparanase enzymatic activity.

Materials:

-

Recombinant human heparanase

-

Heparan sulfate substrate (e.g., Fondaparinux)

-

PI-88

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of PI-88 in the assay buffer.

-

In a 96-well plate, add a fixed amount of recombinant heparanase to each well.

-

Add the serially diluted PI-88 or vehicle control to the wells.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate the reaction by adding the heparan sulfate substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction (e.g., by heat inactivation).

-

Measure the product of the enzymatic reaction using a suitable detection method.

-

Calculate the percentage of heparanase inhibition for each PI-88 concentration relative to the vehicle control.

Endothelial Cell Tube Formation Assay

This assay assesses the anti-angiogenic potential of PI-88 by measuring the inhibition of capillary-like structure formation by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane matrix (e.g., Matrigel)

-

PI-88

-

Angiogenic stimulus (e.g., VEGF)

-

96-well plate

-

Microscope

Procedure:

-

Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.

-

Allow the matrix to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in a serum-reduced medium.

-

Add various concentrations of PI-88 to the HUVEC suspension.

-

Add an angiogenic stimulus (e.g., VEGF) to the cell suspension (except for the negative control).

-

Seed the HUVEC suspension onto the solidified matrix.

-

Incubate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualize and quantify the formation of tube-like structures using a microscope and appropriate software.

Cell Viability/Proliferation Assay (MTT Assay)

This assay determines the effect of PI-88 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

PI-88

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of PI-88 or vehicle control.

-

Incubate for the desired period (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of PI-88 on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

PI-88

-

6-well or 12-well plates

-

Pipette tip or cell scraper

-

Microscope with a camera

Procedure:

-

Seed cells in a plate and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove dislodged cells.

-

Add fresh medium containing various concentrations of PI-88 or a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).

-

Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by PI-88.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

PI-88

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat them with various concentrations of PI-88 or a vehicle control for a specified time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided with the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

General Experimental Workflow

Caption: A generalized workflow for in vitro cell-based assays with PI-88.

References

Application Notes and Protocols for the Preparation and Use of PI-88 (Muparfostat)

A Note on Nomenclature: The compound referred to as PT-88 in the user request is likely a typographical error for PI-88, also known as Muparfostat. All information herein pertains to PI-88 (Muparfostat), a well-researched heparanase inhibitor.

Introduction

PI-88 (Muparfostat) is a complex mixture of highly sulfated, monophosphorylated mannose oligosaccharides derived from the extracellular phosphomannan of the yeast Pichia holstii. It is a potent inhibitor of heparanase, the only known mammalian endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs). By inhibiting heparanase, PI-88 blocks the release of a variety of pro-angiogenic and pro-inflammatory factors sequestered in the extracellular matrix, thereby impeding tumor growth, metastasis, and angiogenesis.[1][2] PI-88 also directly interacts with and neutralizes the activity of key angiogenic growth factors, including vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF).[2]

These application notes provide detailed protocols for the dissolution, preparation, and experimental use of PI-88 for researchers, scientists, and drug development professionals.

Physicochemical and Biological Properties

A summary of the key quantitative data for PI-88 is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Synonyms | Muparfostat, Heparanase inhibitor PI-88, Phosphomannopentaose Sulfate | [2] |

| Molecular Weight (Average) | 2100 - 2585 Da | [3] |

| Water Solubility | 1.24 mg/mL | |

| Mechanism of Action | Competitive inhibitor of heparanase; Antagonist of VEGF and FGF binding to heparan sulfate | |

| IC50 (Heparanase Inhibition) | 0.98 µM |

Signaling Pathway of PI-88 Action

PI-88 exerts its biological effects through a dual mechanism of action. Firstly, as a heparan sulfate mimetic, it competitively inhibits the enzymatic activity of heparanase. This prevents the degradation of heparan sulfate proteoglycans in the extracellular matrix (ECM), thereby inhibiting the release of sequestered pro-angiogenic growth factors such as VEGF and FGF. Secondly, PI-88 can directly bind to these growth factors, preventing their interaction with their respective receptors on endothelial cells and further downstream signaling that leads to cell proliferation, migration, and angiogenesis.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of PI-88 that can be further diluted to the desired working concentrations for various experiments.

Materials:

-

PI-88 (Muparfostat) powder

-

Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, conical tubes (e.g., 1.5 mL, 15 mL, or 50 mL)

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weighing the Compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of PI-88 powder using a calibrated analytical balance.

-

Reconstitution:

-

For a 10 mg/mL stock solution , add the appropriate volume of sterile water or PBS to the vial containing the PI-88 powder. For example, to prepare 1 mL of a 10 mg/mL solution, add 1 mL of solvent to 10 mg of PI-88.

-

Gently vortex the solution until the PI-88 is completely dissolved. If necessary, sonication in a water bath for a few minutes may aid dissolution. Visually inspect the solution to ensure there are no visible particulates.

-

-

Sterilization (Optional but Recommended for Cell Culture): If the stock solution is intended for use in cell culture experiments, it is advisable to filter-sterilize it through a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months. For short-term storage (up to one week), the solution can be kept at 4°C.

-

In Vitro Experimental Protocols

a) Heparanase Activity Assay

This protocol provides a general workflow for assessing the inhibitory effect of PI-88 on heparanase enzymatic activity.

Materials:

-

Recombinant human heparanase

-

Heparan sulfate substrate (e.g., Fondaparinux)

-

PI-88 stock solution

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Detection reagent (e.g., WST-1)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of the PI-88 stock solution in the assay buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add a fixed amount of recombinant heparanase to each well.

-

Add the diluted PI-88 solutions or a vehicle control (assay buffer) to the respective wells.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and the inhibitor.

-

Initiate the reaction by adding the heparan sulfate substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction, for example, by heat inactivation.

-

Add the detection reagent and incubate according to the manufacturer's instructions to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of heparanase inhibition for each PI-88 concentration relative to the vehicle control.

b) Endothelial Cell Proliferation/Viability Assay

This protocol can be used to evaluate the effect of PI-88 on the proliferation and viability of endothelial cells (e.g., HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

PI-88 stock solution

-

Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay kit)

-

96-well cell culture plates

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the PI-88 stock solution in the cell culture medium. Typical working concentrations may range from 1 µg/mL to 100 µg/mL.

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of PI-88 or a vehicle control.

-

Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the absorbance or luminescence using a plate reader.

-

Express the results as a percentage of the vehicle-treated control cells.

c) Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of PI-88 on the migratory capacity of endothelial cells.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

PI-88 stock solution

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip

Procedure:

-

Seed HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.

-

Using a sterile 200 µL pipette tip, create a linear scratch or "wound" in the center of the cell monolayer.

-

Gently wash the wells with PBS to remove any detached cells.

-

Replace the PBS with fresh cell culture medium containing different concentrations of PI-88 or a vehicle control.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, and 24 hours) using a microscope with a camera.

-

The extent of cell migration can be quantified by measuring the area of the wound at each time point using image analysis software.

In Vivo Experimental Protocol

This protocol provides a general guideline for the preparation and administration of PI-88 in a mouse tumor model.

Materials:

-

PI-88 powder

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile vials

-

Syringes and needles for injection

Procedure:

-

Preparation of Dosing Solution:

-

On the day of administration, dissolve the required amount of PI-88 powder in sterile PBS to achieve the desired final concentration. For example, for a dose of 20 mg/kg for a 25 g mouse, you would need 0.5 mg of PI-88. If the injection volume is 100 µL, the concentration of the dosing solution would be 5 mg/mL.

-

Ensure the PI-88 is completely dissolved by vortexing.

-

-

Administration:

-

The route of administration can be subcutaneous (s.c.) or intraperitoneal (i.p.).

-

Administer the prepared PI-88 solution to the mice according to the planned dosing schedule. Dosing can be daily or on a different schedule depending on the experimental design.

-

-

Monitoring:

-

Monitor the animals regularly for any signs of toxicity and for tumor growth.

-

At the end of the study, tumors can be excised for further analysis.

-

Experimental Workflow Diagram

The following diagram illustrates a general workflow for conducting in vitro experiments with PI-88.

References

Application Notes and Protocols for PT-88 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of PT-88, a novel investigational anti-cancer agent, utilizing a mouse xenograft model. Xenograft models, established by implanting human tumor cells into immunodeficient mice, are a cornerstone of in vivo efficacy testing for novel therapeutics.[1][2][3][4] This document outlines detailed protocols for establishing a cell line-derived xenograft (CDX) model, administration of this compound, and monitoring of tumor growth and treatment efficacy. Additionally, it includes a proposed mechanism of action for this compound, targeting the STAT3 signaling pathway, a critical mediator of tumor cell proliferation, survival, and metastasis.[5]

Hypothetical Mechanism of Action: this compound is hypothesized to be a potent and selective inhibitor of the STAT3 signaling pathway. Constitutive activation of STAT3 is a frequent event in a wide range of human cancers, contributing to uncontrolled cell growth and resistance to apoptosis. This compound is believed to interfere with the phosphorylation and subsequent dimerization of STAT3, preventing its translocation to the nucleus and transcription of downstream target genes involved in tumorigenesis.

Data Presentation

The following tables provide a template for summarizing quantitative data from a typical in vivo efficacy study of this compound.

Table 1: Tumor Growth Inhibition (TGI) of this compound in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 28 (mm³) ± SEM | Percent TGI (%) |

| Vehicle Control | - | Daily (PO) | 1500 ± 150 | - |

| This compound | 25 | Daily (PO) | 800 ± 95 | 46.7 |

| This compound | 50 | Daily (PO) | 450 ± 60 | 70.0 |

| Positive Control | Varies | Varies | Varies | Varies |

Table 2: Body Weight Changes in Mice Treated with this compound

| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Change in Body Weight (%) |

| Vehicle Control | - | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |

| This compound | 25 | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |

| This compound | 50 | 20.6 ± 0.5 | 20.0 ± 0.7 | -2.9 |

| Positive Control | Varies | Varies | Varies | Varies |

Experimental Protocols

Cell Line Selection and Culture

A variety of human cancer cell lines can be utilized for establishing xenograft models. The choice of cell line should be based on the cancer type of interest and the expression of the therapeutic target. For a compound targeting the STAT3 pathway, cell lines with known constitutive STAT3 activation would be appropriate.

Protocol:

-

Select a suitable human cancer cell line (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer, HCT116 for colon cancer).

-

Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 2-3 days to maintain exponential growth. Ensure cells are at 70-80% confluency before harvesting for injection.

-

Routinely test cells for mycoplasma contamination.

Mouse Xenograft Model Establishment

Materials:

-

Immunodeficient mice (e.g., athymic nude or NOD/SCID), 4-6 weeks old.

-

Selected cancer cell line.

-

Phosphate-buffered saline (PBS), sterile.

-

Matrigel (optional, can improve tumor take and growth).

-

Syringes (1 mL) and needles (27-30 gauge).

Protocol:

-

Acclimatize mice for at least one week prior to the experiment.

-

On the day of injection, harvest cells by trypsinization and wash twice with sterile PBS.

-

Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL. Perform a cell count using a hemocytometer and assess viability with trypan blue.

-

Inject 0.1-0.2 mL of the cell suspension subcutaneously into the right flank of each mouse.

-

Monitor the mice regularly for tumor formation. Tumors typically become palpable within 7-14 days.

This compound Administration and Efficacy Monitoring

Protocol:

-

Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control), with 8-10 mice per group.

-

Prepare this compound formulation fresh daily according to its solubility characteristics (e.g., suspension in 0.5% methylcellulose).

-

Administer this compound and vehicle control at the designated dose and schedule (e.g., daily via oral gavage).

-

Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 . A more accurate formula for tumors under 1500 mm³ is Volume = 1/6 π × Length × Width × (Length + Width)/2 .

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Observe the animals daily for any clinical signs of distress or toxicity.

-

The study is typically concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis).

Visualizations

References

- 1. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug efficacy testing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xenograft Models - Creative Biolabs [creative-biolabs.com]

- 4. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of PT-88

For Researchers, Scientists, and Drug Development Professionals

Introduction